

Comparative Analysis of the Binding Kinetics of Novel CDK8 Modulators

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Compound of Interest

Compound Name: JH-VIII-157-02

Cat. No.: B608192

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics and mechanisms of action of the novel synthetic compound JH-VIII-49 and its derived PROTAC degrader, JH-XI-10-02, in the context of Cyclin-Dependent Kinase 8 (CDK8) inhibition. As the compound "**JH-VIII-157-02**" did not yield specific results, this guide focuses on the closely related and well-documented compounds from the same research series. For a comprehensive comparison, the binding characteristics of the natural product Cortistatin A, from which JH-VIII-49 was developed, are also included.

This analysis is intended to provide researchers and drug development professionals with a clear, objective comparison of these compounds' performance, supported by available experimental data.

Data Presentation: Quantitative Comparison of CDK8 Modulators

The following table summarizes the available quantitative data for the binding and functional inhibition of CDK8 by JH-VIII-49, JH-XI-10-02, and Cortistatin A.

Compound	Type	Target(s)	IC50 (CDK8)	Kd (CDK8)	Selectivity
JH-VIII-49	Small Molecule Inhibitor	CDK8, CDK19	164 nM (biochemical)	Not Reported	High selectivity; inhibits only 4 out of 468 kinases by >90% at 10 μ M.
JH-XI-10-02	PROTAC Degradar	CDK8	159 nM (degradation) [1]	Not Reported	Highly selective for CDK8 degradation; does not affect CDK19 levels.[1][2][3][4][5]
Cortistatin A	Natural Product Inhibitor	CDK8, CDK19	15 nM	195 pM[6]	Exceptionally selective for CDK8 and CDK19.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for determining the binding kinetics and functional effects of kinase inhibitors and degraders.

Kinase Inhibition Assay (for IC50 Determination)

This protocol is a general representation of a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the concentration of an inhibitor (e.g., JH-VIII-49) required to inhibit 50% of the kinase activity of CDK8.

Materials:

- Recombinant human CDK8/Cyclin C enzyme complex
- Kinase substrate peptide (e.g., a peptide derived from a known CDK8 substrate like STAT1)
- ATP (Adenosine triphosphate)
- Test compounds (dissolved in DMSO)
- Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well or 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** In a microplate, add the CDK8/Cyclin C enzyme, the substrate peptide, and the test compound at various concentrations.
- **Initiation of Reaction:** Initiate the kinase reaction by adding a solution of ATP to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow the kinase to phosphorylate the substrate.
- **Detection:** Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal.
- **Data Analysis:** Plot the kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

PROTAC-mediated Degradation Assay (Western Blot)

This protocol is used to assess the ability of a PROTAC (Proteolysis Targeting Chimera), such as JH-XI-10-02, to induce the degradation of its target protein.

Objective: To determine the extent of CDK8 degradation in cells treated with JH-XI-10-02.

Materials:

- Cell line expressing CDK8 (e.g., Jurkat cells)
- JH-XI-10-02 (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against CDK8 and a loading control (e.g., β -actin or GAPDH)
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

Procedure:

- Cell Treatment: Seed cells in culture plates and treat with various concentrations of JH-XI-10-02 or vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).
- Cell Lysis: Harvest the cells and lyse them on ice using a lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with the primary antibody specific for CDK8, followed by incubation with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands by adding a chemiluminescent substrate and detecting the signal using an imaging system.
- Data Analysis: Quantify the intensity of the CDK8 bands and normalize them to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd, Kon, Koff)

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd) of an inhibitor binding to CDK8.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant CDK8/Cyclin C protein
- Test compound
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (EDC, NHS)

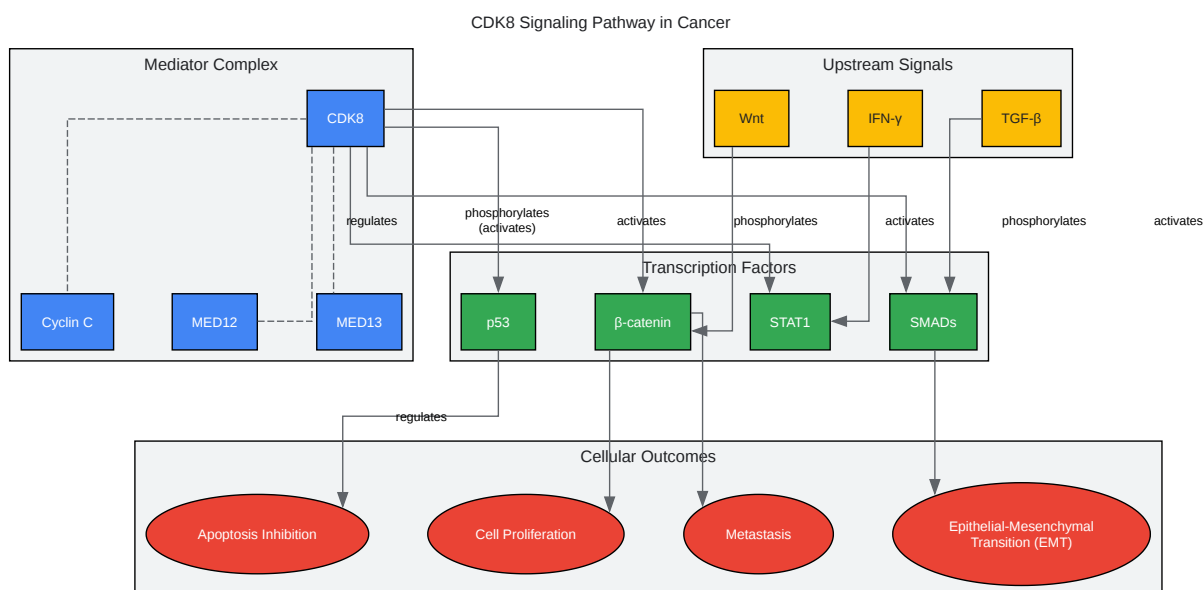
Procedure:

- Immobilization: Covalently immobilize the CDK8/Cyclin C protein onto the surface of a sensor chip using standard amine coupling chemistry.
- Binding Analysis:

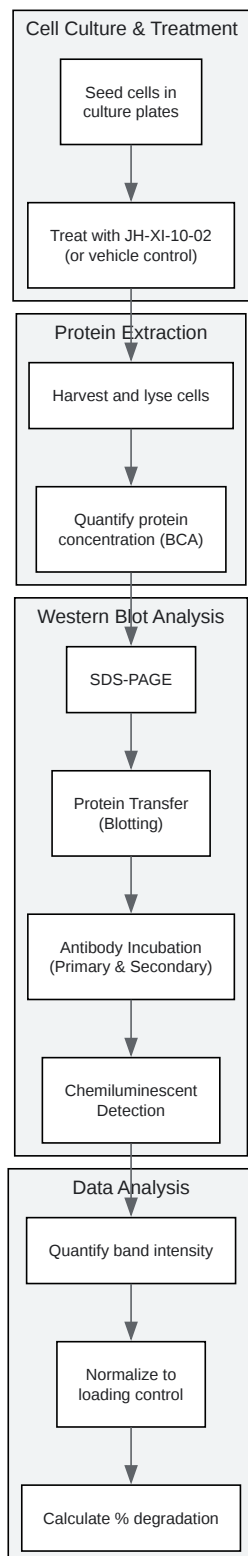
- Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate.
- Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the compound to the immobilized protein.
- After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
- Data Analysis:
 - Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the K_{on} and K_{off} values.
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of K_{off}/K_{on} .

Mandatory Visualizations

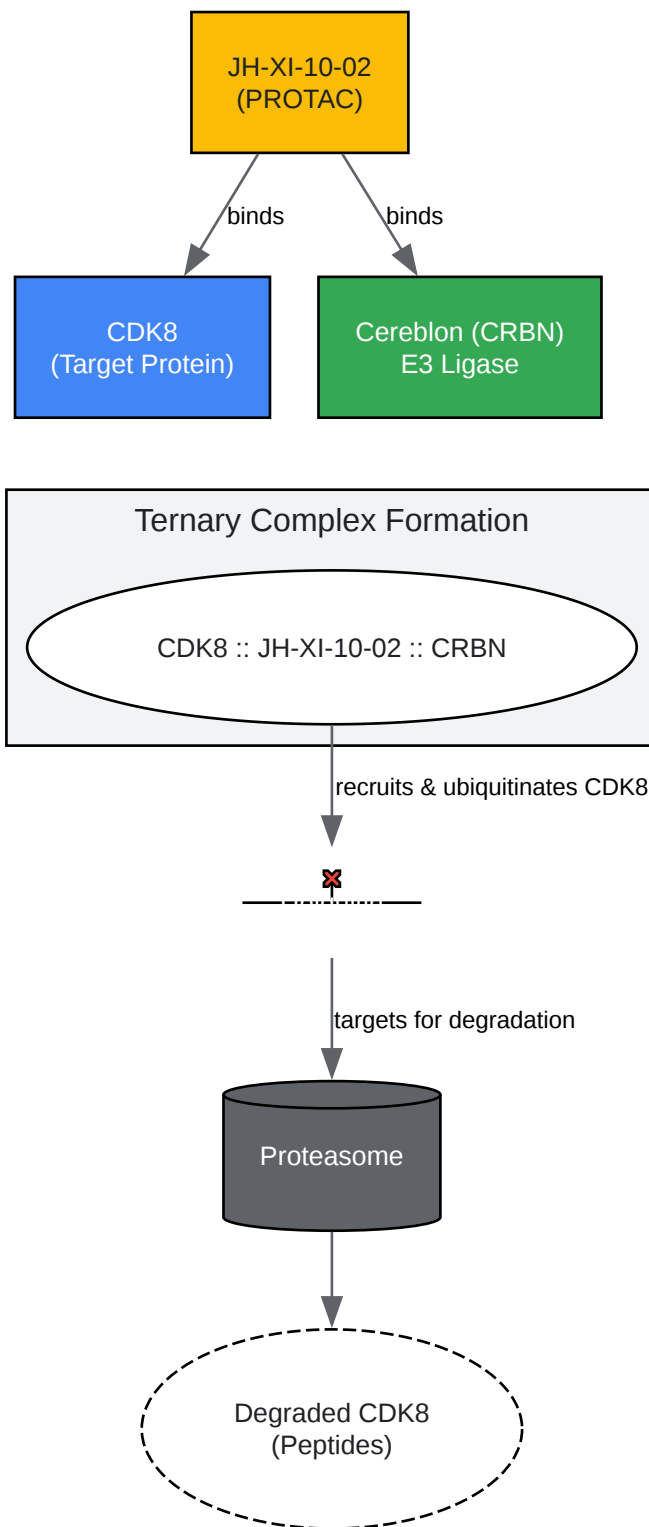
Signaling Pathway of CDK8 in Cancer



PROTAC Experimental Workflow



Mechanism of JH-XI-10-02



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